molecular formula C13H15NO4 B069732 (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylic acid CAS No. 164916-63-6

(3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylic acid

Cat. No. B069732
M. Wt: 249.26 g/mol
InChI Key: DFAFONDGWHOURT-PHIMTYICSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of trans-(3R,4S)-4-aminopyrrolidine carboxylic acids, including the (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylic acid, has been successfully achieved with high diastereoselectivity and overall yield. A notable method involves the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide, leading to trans-(3R,4S)-4-aminopyrrolidine carboxylic acids with over 98% diastereomeric excess and 50% overall yield (Bunnage et al., 2004). Another efficient synthesis route starts from commercially available (R)-styrene oxide, achieving an 84% overall yield through a stereospecific and regioselective chlorination of an aziridinium ion intermediate (Ohigashi et al., 2010).

Molecular Structure Analysis

The molecular structure of (3R,4S)-1-Benzylpyrrolidine-3,4-dicarboxylic acid and related compounds has been extensively studied through various spectroscopic techniques and computational methods. A study combining X-ray diffraction with density functional theory (DFT) provided insights into the electronic structure, highlighting the significance of the compound's chiral centers on its molecular properties (Devi et al., 2018).

Scientific Research Applications

Advanced Oxidation Processes for Environmental Remediation

One study discussed the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs), highlighting the role of dicarboxylic acids such as oxalic acid and formic acid as by-products. These findings underline the significance of dicarboxylic acids in environmental chemistry, particularly in water treatment technologies to remove recalcitrant compounds from the environment (Qutob et al., 2022).

Structural Influences on Biological Activity

Research on natural carboxylic acids derived from plants explored the impact of structural variations on their antioxidant, antimicrobial, and cytotoxic activities. This review indicates the potential of dicarboxylic acids and related compounds in developing new therapeutic agents based on their structural properties (Godlewska-Żyłkiewicz et al., 2020).

Synthesis and Pharmacological Evaluation of Thiazole Derivatives

A study focused on the synthesis of benzofused thiazole derivatives for antioxidant and anti-inflammatory applications, showcasing the utility of carboxylic acid derivatives in the development of novel therapeutic agents (Raut et al., 2020).

Liquid-Liquid Extraction Technologies

Another research review addressed solvent developments for the liquid-liquid extraction of carboxylic acids, emphasizing the importance of such processes in recovering carboxylic acids from dilute aqueous streams for industrial applications, including bio-based plastics (Sprakel & Schuur, 2019).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it .

Future Directions

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been fully explored .

properties

IUPAC Name

(3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)10-7-14(8-11(10)13(17)18)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18)/t10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAFONDGWHOURT-PHIMTYICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363904
Record name (3R,4S)-1-Benzylpyrrolidine-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylic acid

CAS RN

164916-63-6
Record name 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, cis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164916-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4S)-1-Benzylpyrrolidine-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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